molecular formula C21H28N4O B2631165 N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034451-98-2

N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2631165
CAS RN: 2034451-98-2
M. Wt: 352.482
InChI Key: DGUHJSAGUQKNPK-UHFFFAOYSA-N
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Description

This compound is a derivative of benzimidazole, a type of organic compound that is part of many pharmaceuticals . Benzimidazole derivatives have been found to have affinity towards a variety of enzymes and protein receptors .


Synthesis Analysis

The synthesis of this compound involves the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol . This reaction is part of a larger study into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects .


Molecular Structure Analysis

The crystal structure of this compound is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit; each molecule has a very similar conformation .


Chemical Reactions Analysis

The compound N′-(1-benzylpiperidin-4-yl)acetohydrazide crystallizes with four crystallographically unique molecules in the asymmetric unit; each molecule has a very similar conformation but there is no evidence of pseudo-symmetry .


Physical And Chemical Properties Analysis

The compound is characterized by NMR spectroscopy and single-crystal X-ray diffraction . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.

Scientific Research Applications

  • Crystal and Molecular Structures : A study by Richter et al. (2023) reported the crystal and molecular structures of a closely related compound, obtained as a side product during the synthesis of an antitubercular agent. This research contributes to understanding the structural aspects of such compounds, which can be crucial for their application in drug design and development (Richter et al., 2023).

  • Antitumor Activity : Research conducted by Ostapiuk et al. (2017) focused on the synthesis of new compounds with similar structural features and investigated their antitumor activity. This indicates potential applications in cancer research and therapy (Ostapiuk et al., 2017).

  • NMDA Receptor Antagonism : Borza et al. (2007) identified derivatives of this compound class as potent NR2B subunit-selective antagonists of the NMDA receptor. This suggests its relevance in neurological research, particularly in studying NMDA receptor functions and potential therapeutic applications (Borza et al., 2007).

  • PET Imaging Agent Synthesis : Wang et al. (2018) synthesized a compound as a potential PET imaging agent for investigating IRAK4 enzyme in neuroinflammation. This implies its use in neuroimaging and studying inflammation at the molecular level (Wang et al., 2018).

  • Anti-Fibrosis Drug Potential : A study by Kim et al. (2008) explored the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor with similar structure, indicating its potential as an anti-fibrotic drug (Kim et al., 2008).

  • Synthesis and Characterization : Vishwanathan and Gurupadayya (2014) synthesized and characterized novel oxadiazole derivatives from benzimidazole, showcasing the compound's versatility in chemical synthesis (Vishwanathan & Gurupadayya, 2014).

Future Directions

The compound is part of a study into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects . The aim is to synthesize a range of new analgesics derived from Fentanyl, with the aim of developing compounds with reduced side effects but which remain potent analgesics .

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-15-22-19-8-7-17(13-20(19)23-15)21(26)24-18-9-11-25(12-10-18)14-16-5-3-2-4-6-16/h2-6,17-18H,7-14H2,1H3,(H,22,23)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUHJSAGUQKNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

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